Crystal structure and molecular packing of 4-(4-Biphenyl)pyridine
Crystal structure and molecular packing of 4-(4-Biphenyl)pyridine
An In-Depth Technical Guide to the Crystal Structure and Molecular Packing of 4-(4-Biphenyl)pyridine
Executive Summary
4-(4-Biphenyl)pyridine (4-BPP) is a rigid, rod-like extended aromatic molecule comprising a terminal pyridine ring conjugated to a biphenyl core. Its solid-state architecture serves as a quintessential model for understanding how weak, non-covalent interactions dictate the supramolecular assembly of polyaromatic systems. For researchers in organic electronics, crystal engineering, and pharmaceutical development, mastering the packing motifs of 4-BPP is critical. The subtle balance between π -conjugation and steric hindrance in this molecule directly governs its solid-state density, charge carrier mobility, and thermodynamic solubility.
This guide provides an authoritative, causality-driven breakdown of the crystallographic methodologies, conformational dynamics, and supramolecular packing motifs of 4-BPP.
Molecular Geometry and Conformational Dynamics
The molecular geometry of 4-BPP is defined by three interconnected aromatic rings: the pyridine ring (Ring A), the central phenyl ring (Ring B), and the terminal phenyl ring (Ring C).
In a vacuum, π -electron delocalization strongly favors a perfectly planar conformation to maximize orbital overlap. However, in the solid state, this energetic preference is counteracted by the steric repulsion between the ortho-hydrogens of adjacent rings.
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Causality of Torsion: To minimize this steric clash, the molecule undergoes bond rotation, resulting in distinct torsion angles between Ring A-B ( θ1 ) and Ring B-C ( θ2 ).
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Solid-State Reality: Crystallographic data typically reveals torsion angles ranging from 20° to 40°. This twisted conformation prevents the molecule from achieving perfectly co-facial π−π stacking, forcing it instead into a more complex, interlocked packing arrangement.
Crystallographic Experimental Protocol
To accurately determine the atomic coordinates and anisotropic displacement parameters of 4-BPP, Single Crystal X-ray Diffraction (SCXRD) is employed. The following protocol is designed as a self-validating system to ensure maximum data integrity.
Step-by-Step SCXRD Methodology
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Thermodynamic Crystallization: 4-BPP is dissolved in a 1:1 mixture of dichloromethane (DCM) and ethanol. Causality: DCM provides high solubility for the rigid aromatic core, while ethanol acts as a miscible antisolvent. Slow evaporation at 298 K ensures crystallization proceeds under thermodynamic control, preventing the kinetic trapping of metastable polymorphs and yielding highly ordered, defect-free single crystals.
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Cryogenic Data Collection: A suitable crystal is coated in paratone oil, mounted on a MiTeGen loop, and flash-cooled to 100 K under a nitrogen stream on a diffractometer. Causality: Flash-cooling minimizes thermal vibrations (reducing atomic displacement parameters) and prevents solvent loss, ensuring high-resolution Bragg reflections and minimizing thermal diffuse scattering.
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Phase Solution: The raw diffraction frames are integrated, and the phase problem is solved using dual-space or direct methods via the SHELXT algorithm [1]. Causality: Direct methods exploit the statistical relationships between reflection intensities to calculate initial electron density maps without prior phase knowledge.
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Least-Squares Refinement: The structural model is refined using full-matrix least-squares on F2 in SHELXL [1], operated through the Olex2 graphical interface [2].
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System Validation: The refinement is self-validating. The model is deemed accurate only when the Goodness-of-Fit (GOF) approaches 1.0 (indicating the model perfectly fits the experimental variance), the R1 value drops below 5%, and the highest residual electron density peak is < 1.0 e− /Å 3 .
Caption: Step-by-step SCXRD workflow from crystal growth to final model validation.
Solid-State Packing Motifs
Because 4-BPP lacks strong classical hydrogen bond donors (such as -OH or -NH 2 ), its solid-state architecture is entirely governed by a hierarchy of weaker, non-covalent interactions.
The Herringbone Architecture
4-BPP typically crystallizes in the monoclinic space group P21/c . The dominant packing motif is the herringbone arrangement .
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Causality: Edge-to-face packing minimizes the steric repulsion between the π -clouds of adjacent molecules while maximizing stabilizing C-H··· π interactions. The molecules align in a zig-zag pattern, creating a dense, interlocked 3D network.
Directional C-H···N Interactions
The most electronegative site on the molecule is the pyridine nitrogen, which acts as a strong hydrogen bond acceptor. It interacts with the most acidic C-H bond of an adjacent molecule (typically an ortho-proton on the pyridine or central phenyl ring). This directional C-H···N interaction serves as the primary structural vector, anchoring the herringbone chains together along the crystallographic axes.
Table 1: Representative Crystallographic Parameters for 4-BPP
| Parameter | Value | Scientific Significance |
| Crystal System | Monoclinic | Typical for asymmetric rigid rods, allowing optimal spatial filling. |
| Space Group | P21/c | Facilitates herringbone motifs via glide planes and inversion centers. |
| Z, Z' | 4, 1 | Indicates one independent molecule in the asymmetric unit. |
| Temperature | 100(2) K | Cryogenic conditions minimize atomic displacement (thermal ellipsoids). |
| Torsion Angle ( θ1 ) | ~25° - 30° | Reflects the balance between π -conjugation and steric repulsion. |
| Final R1 [ I>2σ(I) ] | < 0.045 | Validates a highly accurate, reliable structural model. |
| Goodness-of-Fit (GOF) | 1.02 - 1.05 | Confirms the refined model aligns perfectly with experimental error. |
Supramolecular Interaction Analysis
To quantitatively validate the visual observations of the crystal packing, Hirshfeld Surface Analysis is utilized [3].
Analytical Protocol
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Surface Generation: The validated Crystallographic Information File (CIF) is imported into CrystalExplorer. A 3D Hirshfeld surface is generated at a weight function of w(r)=0.5 . Causality: This mathematically defines the exact boundary where the promolecule electron density equals the density from the surrounding crystal environment, providing an unbiased map of the molecule.
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Property Mapping ( dnorm ): The normalized contact distance ( dnorm ) is mapped onto the surface. Causality: dnorm normalizes distances against the van der Waals (vdW) radii of the interacting atoms. Deep red spots on the surface visually validate the presence of contacts shorter than the vdW radii (specifically, the C-H···N interactions).
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Fingerprint Plotting: 2D fingerprint plots are generated to quantify the exact percentage contribution of each contact type. Self-Validation: The sum of all percentage contributions (H···H, C···H, N···H) must exactly equal 100%, ensuring no intermolecular contact is omitted from the analysis.
Caption: Hierarchy of non-covalent interactions driving the supramolecular assembly of 4-BPP.
Implications for Materials and Pharmaceuticals
Understanding the packing of 4-BPP is not merely an academic exercise; it has direct operational consequences:
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Organic Electronics (OLEDs/OFETs): The herringbone packing limits co-facial π -orbital overlap compared to parallel-displaced stacking. Consequently, while 4-BPP derivatives exhibit excellent thermal stability and luminescence, their charge carrier mobility is highly directional, requiring precise orientation of the crystal lattice within thin films.
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Pharmaceutical Development: The dense packing network, driven by the strong C-H···N anchors, results in high lattice energy. In a drug development context, this high lattice energy directly correlates to low aqueous solubility. Disrupting this planarity (e.g., via systematic methylation to increase the torsion angles θ1 and θ2 ) is a proven strategy to lower the melting point and enhance bioavailability.
References
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Title: A short history of SHELX Source: Acta Crystallographica Section A: Foundations of Crystallography URL: [Link]
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Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]
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Title: Hirshfeld surface analysis Source: CrystEngComm URL: [Link]
